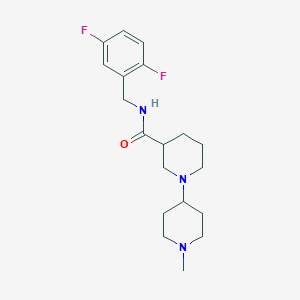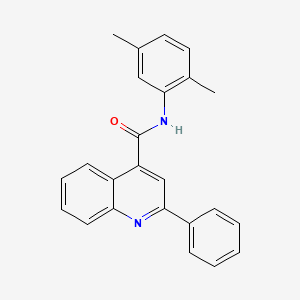![molecular formula C22H22N2O B6044140 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone](/img/structure/B6044140.png)
2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone, also known as NPC1161B, is a small molecule inhibitor that has been extensively studied as a potential therapeutic agent. This compound has been found to have a range of biological activities and has shown promise in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone binds to the active site of DHODH and prevents the formation of orotate, which is a precursor to pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone in lab experiments is its specificity for DHODH. This specificity allows for the selective inhibition of cell growth and proliferation, making it a useful tool for studying the role of DHODH in various biological processes. However, one limitation of 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its effects on other biological processes, such as immune function and metabolism. Additionally, further research is needed to optimize the synthesis and formulation of 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone is a small molecule inhibitor that has shown promise as a potential therapeutic agent. Its inhibition of DHODH has been found to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. While there are advantages and limitations to using 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone in lab experiments, its specificity for DHODH makes it a useful tool for studying the role of this enzyme in various biological processes. Further research is needed to fully understand the potential of 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone as a therapeutic agent and to optimize its use in lab experiments and potential clinical applications.
Synthesemethoden
The synthesis of 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone involves several steps. The first step is the preparation of 2-naphthylamine, which is then reacted with 3-pyridinemethanol to form the intermediate 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone. This intermediate is then reduced to form 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone.
Wissenschaftliche Forschungsanwendungen
2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone has been extensively studied for its potential therapeutic applications. It has been found to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
2-[(naphthalen-2-ylamino)-pyridin-3-ylmethyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-21-10-4-3-9-20(21)22(18-8-5-13-23-15-18)24-19-12-11-16-6-1-2-7-17(16)14-19/h1-2,5-8,11-15,20,22,24H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMYXZJSUCPNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CN=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6044062.png)
![(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide](/img/structure/B6044067.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B6044070.png)
![ethyl 4-(aminocarbonyl)-5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6044078.png)

![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B6044092.png)

![(1R*,2R*,4R*)-N-{[2-(diethylamino)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6044103.png)
![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-propoxypiperidine](/img/structure/B6044118.png)
![2-(4-methoxybenzyl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6044123.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6044131.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6044135.png)
![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6044144.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6044150.png)